molecular formula C16H15NO3S B2611916 1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 1255777-69-5

1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2611916
M. Wt: 301.36
InChI Key: NMLFHCMQVGZXDI-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazinone, which is a type of organic compound containing a benzene ring fused to a thiazinone ring. The presence of the methylbenzyl group and the dioxide group could potentially alter the properties and reactivity of the basic benzothiazinone structure .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazinone core likely contributes significantly to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include things like melting point, boiling point, solubility in various solvents, and reactivity .

Scientific Research Applications

Antioxidant Capacity Assays

The compound 1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, as part of the broader benzothiazole derivatives, has potential applications in antioxidant capacity assays. These assays, such as the ABTS/PP decolorization assay, are critical for evaluating the antioxidant potential of various substances. Benzothiazoles can undergo specific reactions, including coupling and oxidation, which are relevant to their antioxidant activity. The exact contribution of these reactions to the total antioxidant capacity and the relevance of the oxidation products are areas requiring further investigation (Ilyasov et al., 2020).

Environmental Behavior and Fate of Parabens

While not directly linked to the specific compound of interest, research on the environmental behavior and fate of parabens, including benzyl parabens, offers insights into potential environmental impacts. These studies highlight the persistence and ubiquity of parabens in aquatic environments, their biodegradability, and the formation of halogenated by-products through reactions with free chlorine. Understanding these processes is crucial for assessing the environmental footprint of benzothiazole derivatives (Haman et al., 2015).

Pharmacological Applications

Benzothiazole derivatives, including the compound of interest, are explored for various pharmacological applications due to their broad spectrum of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The 2-arylbenzothiazole moiety, in particular, has garnered attention for its potential as an antitumor agent. The versatility of the benzothiazole nucleus in drug discovery emphasizes its significance in the development of new therapeutic agents (Kamal et al., 2015).

Biological and Chemical Diversity

Benzothiazoles, including 1,4-benzothiazines, exhibit a wide range of biological activities, making them an attractive scaffold in medicinal chemistry. Synthetic chemists have developed various analogues demonstrating activities through multiple mechanisms. The structure-activity relationship (SAR) of these compounds is a key area of study for understanding their biological effects and potential applications in treating various diseases, including cancer (Rai et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could potentially involve more detailed studies of its synthesis, properties, and potential applications. This could include exploring its potential uses in fields like medicine or materials science .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)10-17-15-5-3-2-4-14(15)16(18)11-21(17,19)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLFHCMQVGZXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)CS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

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